(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized similar aminochalcone derivatives and assessed their antioxidant activity. Although the exact compound was not studied, closely related derivatives demonstrated significant antioxidant properties.
Crystal Structure and π Interactions : Research by Gomes et al. (2020) focused on chalcone derivatives with varying methoxy substituents, including one closely related to the compound of interest. They conducted a detailed structural analysis and discussed the importance of π interactions in these molecules.
Nonlinear Optical Properties : A study by Shkir et al. (2019) explored the linear and nonlinear optical properties of similar chalcone derivatives. They found these compounds to be suitable for use in various semiconductor devices due to their charge transport properties.
Synthesis and Characterization for Organic Solar Cell Material : The work of Anizaim et al. (2020) synthesized organometallic compounds with structures related to "(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one" for application in dye-sensitized solar cells. They reported enhanced intramolecular charge transfer and conversion efficiency due to the presence of methoxy groups.
Synthesis and Applications in Chemotherapeutics : Singh et al. (2016) investigated Ru(II) DMSO complexes with substituted chalcone ligands, including compounds structurally similar to the one . They found significant anti-breast cancer activity, suggesting potential chemotherapeutic applications (Singh et al., 2016).
Third-Order Nonlinear Optical Properties : Research by Shettigar et al. (2008) evaluated the third-order nonlinear optical properties of chalcone derivatives, including compounds similar to "this compound," finding promising results for optical device applications.
Properties
IUPAC Name |
(E)-3-butoxy-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-4-10-17-11-9-14(15)12-5-7-13(16-2)8-6-12/h5-9,11H,3-4,10H2,1-2H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURAIDYZRHFKH-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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